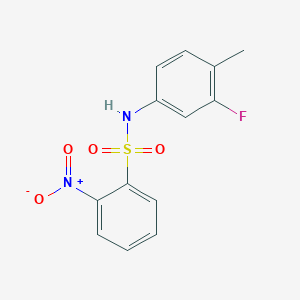
3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine (3M4MP) is a small molecule that is being studied as a potential therapeutic agent for a variety of diseases. 3M4MP has a unique chemical structure that is composed of a pyridazine ring, a piperazine moiety, and a methanesulfonyl group. It has been studied for its potential to treat neurological disorders, inflammation, and cancer. In addition, 3M4MP has also been found to have antioxidant, anti-fibrotic, and anti-inflammatory properties.
科学的研究の応用
3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine has been studied for its potential to treat neurological disorders, inflammation, and cancer. It has been found to have antioxidant, anti-fibrotic, and anti-inflammatory properties. In addition, 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of pro-inflammatory molecules, and its inhibition has been shown to reduce inflammation and pain. Furthermore, 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine has been studied for its potential to inhibit the growth of cancer cells. It has been found to reduce the growth of several types of cancer cells, including lung, breast, and prostate cancer.
作用機序
The mechanism of action of 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine is not fully understood. However, it is believed to act by modulating the activity of several enzymes, including COX-2, cyclooxygenase-1 (COX-1), and 5-lipoxygenase (5-LOX). In addition, 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine has been found to bind to the estrogen receptor, which may explain its anti-cancer properties. Furthermore, 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine are still being investigated. However, it has been found to have several beneficial effects, including antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine has been found to reduce the growth of several types of cancer cells, including lung, breast, and prostate cancer.
実験室実験の利点と制限
The advantages of using 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine in laboratory experiments include its low cost, ease of synthesis, and potential to be used as a therapeutic agent. Additionally, 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine has been found to have a variety of beneficial properties, including antioxidant, anti-inflammatory, and anti-cancer properties. However, there are several limitations to using 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine in laboratory experiments. These include its low solubility in aqueous solutions, its potential to interact with other molecules, and its limited availability.
将来の方向性
The potential of 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine as a therapeutic agent is still being investigated. Future research should focus on further elucidating its mechanism of action, as well as its potential to be used to treat various diseases. Additionally, further research should be conducted to investigate the potential of 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine to interact with other molecules and its potential to be used in combination with other therapeutic agents. Furthermore, further research should be conducted to investigate the potential of 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine to be used as an anti-inflammatory and anti-cancer agent. Finally, further research should be conducted to investigate the potential of 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine to be used in combination with other therapeutic agents in order to increase its efficacy.
合成法
3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine can be synthesized by using a three-step process. The first step involves the reaction of 4-methanesulfonylpiperazine with 4-methoxyphenylmagnesium bromide to form the piperazine-pyridazine ring. The second step involves the reaction of the piperazine-pyridazine ring with 2-chloromethyl-3-methanesulfonyl-pyridine to form the 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine compound. The third step involves the reaction of 3-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine with benzaldehyde to form the final product.
特性
IUPAC Name |
3-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-23-14-5-3-13(4-6-14)15-7-8-16(18-17-15)19-9-11-20(12-10-19)24(2,21)22/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPOKKGOEJEKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B6535576.png)

![2-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535588.png)
![3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6535598.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6535604.png)
![1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535607.png)
![3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535612.png)
![1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6535621.png)
![2,2,2-trifluoro-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535628.png)
![3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535639.png)
![2-(4-fluorophenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535646.png)
![3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535654.png)
![4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6535655.png)
